三氟甲磺酸钆(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

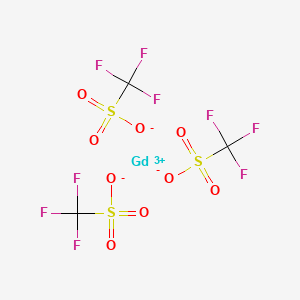

Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium(III) triflate, is a chemical compound with the linear formula (CF3SO3)3Gd . It has a molecular weight of 604.46 .

Synthesis Analysis

Gadolinium(III) trifluoromethanesulfonate has been used in the synthesis of 5- (hydroxymethyl)furfural (HMF) from glucose . The reaction was carried out under a continuous-flow system, with Gadolinium(III) trifluoromethanesulfonate and Brønsted acidic ionic liquids as a catalytic system .Molecular Structure Analysis

The molecular structure of Gadolinium(III) trifluoromethanesulfonate is represented by the formula (CF3SO3)3Gd . The compound is a member of the class of inorganic compounds known as homogeneous lanthanide compounds .Chemical Reactions Analysis

Gadolinium(III) trifluoromethanesulfonate has been used as a catalyst in the conversion of glucose to HMF . The reaction involves the isomerization/dehydration of glucose .Physical and Chemical Properties Analysis

Gadolinium(III) trifluoromethanesulfonate is a biochemical used for proteomics research . It has a molecular weight of 604.46 .科学研究应用

1. 有机合成中的催化

三氟甲磺酸钆 (III),通常称为三氟甲磺酸钆,是有机合成中一种多功能催化剂。它已被用于合成多氢喹啉衍生物的汉奇反应中,由于其优异的产率和可重复利用性,展示了高效率和环境友好性 (Mansoor 等人,2017)。此外,它还在温和条件下催化醇和胺的乙酰化,展示了其在各种有机转化中的效用 (Alleti 等人,2005)。

2. 核磁共振成像对比增强

钆 (III) 配合物,包括三氟甲磺酸盐,在增强磁共振成像 (MRI) 对比度方面非常重要。它们通过选择性地使配合物附近的分子松弛,从而提高图像清晰度。最近的研究重点是提高它们的灵敏度(弛豫率),以更有效地检测分子靶标 (Caravan,2006)。

3. 镧系元素化学中的稳定性

在镧系元素化学领域,特别是对于 MRI 造影剂,钆 (III) 配合物的稳定性至关重要。研究重点在于设计增强这些配合物稳定性的配体,同时不牺牲其弛豫率,解决对其潜在毒性的担忧 (Clough 等人,2019)。

4. 环境应用

三氟甲磺酸钆也已用于环境应用,例如钆离子的回收。该领域的研究包括钆离子萃取工艺的优化,突出了其在医学成像以外领域的关联性 (Asadollahzadeh 等人,2020)。

作用机制

Target of Action

Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, Gadolinium(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .

Biochemical Pathways

The specific biochemical pathways affected by Gadolinium(III) trifluoromethanesulfonate depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.

Result of Action

The result of Gadolinium(III) trifluoromethanesulfonate’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.

安全和危害

Gadolinium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

未来方向

Gadolinium(III) trifluoromethanesulfonate has been used in a new method for the direct conversion of glucose to HMF, which is considered a challenging process . This method provides a safe and environmentally friendly process for the continuous conversion of glucose into HMF, and it can be applied to large-scale processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium(III) trifluoromethanesulfonate can be achieved through a simple metathesis reaction between Gadolinium(III) chloride and sodium trifluoromethanesulfonate in anhydrous acetonitrile.", "Starting Materials": [ "Gadolinium(III) chloride", "Sodium trifluoromethanesulfonate", "Anhydrous acetonitrile" ], "Reaction": [ "Dissolve Gadolinium(III) chloride in anhydrous acetonitrile to form a clear solution.", "Add sodium trifluoromethanesulfonate to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with anhydrous acetonitrile.", "Dry the product under vacuum to obtain Gadolinium(III) trifluoromethanesulfonate as a white powder." ] } | |

CAS 编号 |

52093-29-5 |

分子式 |

CHF3GdO3S |

分子量 |

307.3 g/mol |

IUPAC 名称 |

gadolinium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

YETWLUGJYKSMHM-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Gd] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)